molecular formula C11H11I3O3 B11962511 Methyl 2-(2,4,6-triiodophenoxy)butanoate CAS No. 200711-57-5

Methyl 2-(2,4,6-triiodophenoxy)butanoate

Cat. No.: B11962511
CAS No.: 200711-57-5
M. Wt: 571.92 g/mol
InChI Key: NDFCADUMDWOEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,4,6-triiodophenoxy)butanoate is an organoiodine compound characterized by a butanoate ester backbone substituted with a 2,4,6-triiodophenoxy group. The molecular formula is C₁₁H₁₁I₃O₃, with a calculated molecular weight of 572.0 g/mol.

Properties

IUPAC Name

methyl 2-(2,4,6-triiodophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I3O3/c1-3-9(11(15)16-2)17-10-7(13)4-6(12)5-8(10)14/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFCADUMDWOEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)OC1=C(C=C(C=C1I)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274290
Record name Methyl 2-(2,4,6-triiodophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200711-57-5
Record name Methyl 2-(2,4,6-triiodophenoxy)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200711-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2,4,6-triiodophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4,6-triiodophenoxy)butanoate typically involves the esterification of 2-(2,4,6-triiodophenoxy)butanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(2,4,6-triiodophenoxy)butanoate can undergo oxidation reactions, particularly at the butanoate moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive species.

    Substitution: The iodine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong nucleophiles.

Major Products:

    Oxidation: Formation of 2-(2,4,6-triiodophenoxy)butanoic acid.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of substituted phenoxybutanoates.

Scientific Research Applications

Chemistry: Methyl 2-(2,4,6-triiodophenoxy)butanoate is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a radiolabeling agent due to its iodine content. It can help in tracing and imaging studies in biological systems.

Medicine: The compound’s iodine atoms make it a potential candidate for use in radiopharmaceuticals, particularly in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require high iodine content.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,6-triiodophenoxy)butanoate largely depends on its application. In radiopharmaceuticals, the iodine atoms play a crucial role in imaging by emitting detectable radiation. The compound interacts with biological molecules, allowing for visualization of specific tissues or organs.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares Methyl 2-(2,4,6-triiodophenoxy)butanoate with structurally related methyl esters from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility Applications/Properties
This compound C₁₁H₁₁I₃O₃ 2,4,6-Triiodophenoxy 572.0 Low (lipophilic) Radiocontrast agents (hypothesized)
Methyl butanoate C₅H₁₀O₂ None 102.1 High (polar solvents) Solvents, flavoring agents
Methyl 3-azido-4-(2,4,5-trifluorophenyl)butanoate C₁₁H₁₁F₃N₃O₂ 2,4,5-Trifluorophenyl, azide 274.2 Moderate Click chemistry, drug synthesis
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ Trifluoroethylamino, dimethyl 239.2 Moderate Pharmaceutical intermediates
Key Observations:

Substituent Effects: The triiodophenoxy group in the target compound introduces steric hindrance and lipophilicity, reducing solubility in polar solvents compared to simpler esters like methyl butanoate . Fluorine substituents (e.g., in Methyl 3-azido-4-(2,4,5-trifluorophenyl)butanoate) enhance electronic withdrawal but are less bulky than iodine, favoring reactivity in nucleophilic substitutions .

Reactivity and Stability: The azide group in Methyl 3-azido-4-(2,4,5-trifluorophenyl)butanoate enables click chemistry applications, whereas the triiodophenoxy group is more chemically inert, favoring stability in biological environments . Iodine’s high atomic weight enhances radiopacity, making the target compound a candidate for imaging agents, unlike fluorine-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-(2,4,6-triiodophenoxy)butanoate, and how do reaction conditions influence yield and purity?

  • Answer: The synthesis typically involves nucleophilic aromatic substitution, where 2,4,6-triiodophenol reacts with methyl 2-bromobutanoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at 80–100°C. The base deprotonates the phenol, enabling attack on the bromobutanoate ester. Purification via column chromatography or recrystallization is critical to remove unreacted triiodophenol and by-products. Elevated temperatures improve reaction kinetics but may degrade thermally sensitive intermediates. Solvent choice (e.g., DMF vs. acetonitrile) affects solubility and reaction efficiency .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for confirming its molecular integrity?

  • Answer: Key techniques include:

  • ¹H NMR: Identifies ester methyl (~3.7 ppm) and butanoate chain protons. The triiodophenoxy aromatic protons are deshielded but may show weak signals due to iodine’s quadrupolar relaxation.
  • ¹³C NMR: Confirms carbonyl (170–175 ppm) and aromatic carbons (90–110 ppm, influenced by iodine’s heavy atom effect).
  • IR Spectroscopy: Detects ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS): Validates molecular ion peaks and iodine isotopic patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the triiodophenoxy group in nucleophilic substitution reactions compared to lower halogenated analogs?

  • Answer: The electron-withdrawing nature of iodine atoms enhances the electrophilicity of the aryl ring, facilitating nucleophilic attack. However, steric hindrance from three bulky iodine atoms may slow reactions compared to mono- or diiodinated analogs. Iodine’s superior leaving-group ability (vs. Br or Cl) enables efficient substitution in SNAr reactions, as seen in brominated analogs like (R)-Methyl 2-((3-bromobenzyl)amino)butanoate .

Q. How can researchers design experiments to address discrepancies in reported biological activities of this compound across different studies?

  • Answer: Contradictions may arise from:

  • Purity variations: Validate via HPLC or elemental analysis.
  • Assay conditions: Test activity under standardized pH, temperature, and solvent systems.
  • Stereochemical considerations: Ensure enantiomeric purity if chiral centers exist.
  • Control experiments: Use structurally similar analogs (e.g., trifluoromethyl or methoxy derivatives) to isolate electronic/steric effects .

Q. What are the key considerations in optimizing the synthesis of this compound for use as a precursor in radiopharmaceuticals?

  • Answer: Key factors include:

  • Stability of iodine substituents: Ensure no unintended dehalogenation under reaction conditions.
  • Radiolabeling compatibility: Introduce radioactive isotopes (e.g., ¹²⁵I) at the phenoxy group without disrupting the ester functionality.
  • Scalability: Optimize solvent/reagent ratios for continuous flow processes, as seen in industrial ester syntheses .

Q. How does the electronic environment of the triiodophenoxy moiety influence the compound’s stability under various pH and temperature conditions?

  • Answer: The strong electron-withdrawing effect of iodine atoms stabilizes the ester against hydrolysis in acidic conditions but increases susceptibility to base-catalyzed hydrolysis. Elevated temperatures accelerate degradation, necessitating storage at ≤4°C. Comparative studies with methyl 4-(2-hydroxyphenyl)butanoate suggest hydrogen bonding from hydroxyl groups reduces stability, whereas iodine’s steric bulk may mitigate this .

Methodological Workflow for Contradiction Analysis

StepActionReference
1Validate compound purity via HPLC and elemental analysis.
2Replicate assays under controlled conditions (pH 7.4, 25°C).
3Compare reactivity/activity with halogenated analogs (e.g., Br or Cl derivatives).
4Perform computational modeling to assess steric/electronic effects.N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.